1,2-Dihydrocyclobuta[b]quinoxaline
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Overview
Description
1,2-Dihydrocyclobuta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclobutane ring and a quinoxaline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[b]quinoxaline can be synthesized through various methods. One common approach involves the cycloaddition reaction of quinoxaline derivatives with cyclobutene intermediates. This reaction typically requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrocyclobuta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline moiety into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1,2-Dihydrocyclobuta[b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar fused ring system but without the cyclobutane ring.
Cinnoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Quinazoline: A compound with a similar structure but different nitrogen positioning.
Uniqueness
1,2-Dihydrocyclobuta[b]quinoxaline is unique due to its fused cyclobutane and quinoxaline rings, which confer distinct chemical properties and biological activities. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
1,2-dihydrocyclobuta[b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYSRPVLALPKGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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